molecular formula C10H22Cl2N2 B6172955 rac-(1R,3S)-3-(piperidin-1-yl)cyclopentan-1-amine dihydrochloride, cis CAS No. 2740817-76-7

rac-(1R,3S)-3-(piperidin-1-yl)cyclopentan-1-amine dihydrochloride, cis

Cat. No.: B6172955
CAS No.: 2740817-76-7
M. Wt: 241.2
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Description

rac-(1R,3S)-3-(piperidin-1-yl)cyclopentan-1-amine dihydrochloride, cis, is a synthetic compound that belongs to the class of cyclopentane derivatives. This compound is characterized by the presence of a piperidine ring attached to a cyclopentane backbone, with the amine group positioned in a specific stereochemical configuration. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with cyclopentanone and piperidine.

    Formation of Intermediate: Cyclopentanone undergoes a reductive amination with piperidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to form the intermediate 3-(piperidin-1-yl)cyclopentan-1-amine.

    Resolution of Racemic Mixture: The racemic mixture can be resolved using chiral chromatography or by forming diastereomeric salts with chiral acids, followed by crystallization.

    Formation of Dihydrochloride Salt: The free base is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for the reductive amination step and large-scale crystallization techniques for the resolution of the racemic mixture.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming N-oxides.

    Reduction: Reduction reactions can convert the amine group to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the amine group.

    Reduction: Reduced forms of the amine group.

    Substitution: Substituted derivatives at the piperidine ring.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,3S)-3-(piperidin-1-yl)cyclopentan-1-amine dihydrochloride, cis, is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.

Biology

In biological research, this compound is used to study the effects of stereochemistry on biological activity. It serves as a model compound for understanding how different enantiomers interact with biological targets.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its stereochemistry is crucial for the activity of the final products.

Mechanism of Action

The mechanism of action of rac-(1R,3S)-3-(piperidin-1-yl)cyclopentan-1-amine dihydrochloride, cis, involves its interaction with specific molecular targets such as receptors or enzymes. The piperidine ring and the amine group play key roles in binding to these targets, influencing their activity. The stereochemistry of the compound affects its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    rac-(1R,3S)-3-(piperidin-1-yl)cyclopentan-1-amine: The free base form without the dihydrochloride salt.

    (1R,3S)-3-(piperidin-1-yl)cyclopentan-1-amine: The enantiomerically pure form.

    (1S,3R)-3-(piperidin-1-yl)cyclopentan-1-amine: The opposite enantiomer.

Uniqueness

rac-(1R,3S)-3-(piperidin-1-yl)cyclopentan-1-amine dihydrochloride, cis, is unique due to its specific stereochemistry and the presence of the dihydrochloride salt, which can influence its solubility and stability. This makes it distinct from its free base and enantiomerically pure counterparts.

Properties

CAS No.

2740817-76-7

Molecular Formula

C10H22Cl2N2

Molecular Weight

241.2

Purity

95

Origin of Product

United States

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